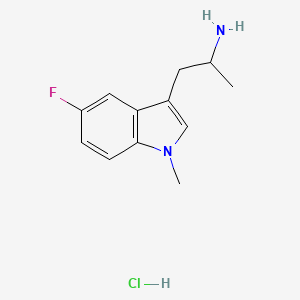

2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride

Übersicht

Beschreibung

“2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride” is a chemical compound with the molecular formula C11H13FN2•HCl . It has a molecular weight of 228.7 . This compound belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The indole ring would be substituted at the 5-position with a fluorine atom and at the 3-position with a methyl-ethylamine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an indole derivative, it would likely be a solid at room temperature . Other properties such as solubility, melting point, and boiling point would depend on the specific substituents and their interactions with the solvent or environment .Wissenschaftliche Forschungsanwendungen

Fluorophore Formation in Histochemical Condensation Reactions

Hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines, leading to a fluorescence yield significantly higher than that obtained after standard formaldehyde treatment. This acid-catalyzed reaction exhibits specificity for indolylethylamines and certain phenylethylamines, allowing the distinction between these compounds based on their reactivity in the condensation reaction (Björklund & Stenevi, 1970).

Fluoroalkyl Amino Reagents in Organic Synthesis

Fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents, activated by Lewis acid treatment, serve as mono- or dielectrophiles in Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, crucial for medicinal and agricultural chemistry (Schmitt et al., 2017).

Synthesis of N-Alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate

The synthesis of β-fluoropyrrole derivatives through a one-pot scheme using primary amines demonstrates the utility of organic fluorine chemistry. This process highlights the formation of fluoropyrroles at ambient temperatures, with yield dependent on the bulkiness of the primary amine used (Kim et al., 2007).

Halogen-substituted Imidazoline Derivatives as Corrosion Inhibitors

Novel imidazoline derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds demonstrate significant inhibitory performance, offering insights into their potential industrial applications (Zhang et al., 2015).

Eigenschaften

IUPAC Name |

1-(5-fluoro-1-methylindol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2.ClH/c1-8(14)5-9-7-15(2)12-4-3-10(13)6-11(9)12;/h3-4,6-8H,5,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBDVXMLIWPPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN(C2=C1C=C(C=C2)F)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)

![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)

![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)

![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)

![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)

![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)